6-Methoxy-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine has been studied extensively. One method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylimidazo[1,2-a]pyridine can be represented by the InChI code: 1S/C9H10N2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is 162.19 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Antimicrobial Properties
6-MeO-MIP exhibits antimicrobial activity, particularly against Staphylococcus aureus. A derivative, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, demonstrated efficacy at concentrations of 2700 and 675 μg/ml . This property makes it a potential candidate for developing novel antimicrobial agents.
Biological Effects
Imidazo[1,2-a]pyridine derivatives, including 6-MeO-MIP, have a broad spectrum of biological effects:
Pharmaceutical Applications
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .
Anxiolytic Potential
Recent synthetic scenarios have explored transforming imidazo[1,2-a]pyridine-2-carboxylates into anxiolytic drugs .
Tuberculosis Treatment
Q203, a derivative of imidazo[1,2-a]pyridine, demonstrated significant reduction of bacterial load in a tuberculosis mouse model .
Solvent-Free Synthesis
Researchers have achieved the synthesis of 2-phenylimidazo[1,2-a]pyridine using water as a solvent under microwave irradiation .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .
Mechanism of Action
Target of Action
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through halogenation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
One study showed that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus . This suggests that 6-Methoxy-2-methylimidazo[1,2-a]pyridine may also have antimicrobial effects.
Action Environment
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine proceeded with a substitution of a hydrogen atom at the c-3 carbon atom . This suggests that the compound’s action may be influenced by the presence of halogens in the environment.
properties
IUPAC Name |
6-methoxy-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHUMILCZAGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylimidazo[1,2-a]pyridine |
Synthesis routes and methods
Procedure details
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